2-Hydroxy-5-phenylazobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-phenyldiazenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLJIHHYLHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Modifications of 2 Hydroxy 5 Phenylazobenzaldehyde
Established and Novel Synthetic Pathways for 2-Hydroxy-5-phenylazobenzaldehyde
The traditional and most established method for the synthesis of this compound involves a diazo coupling reaction. This process typically begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. youtube.com The resulting diazonium salt is then coupled with an activated aromatic compound, in this case, salicylaldehyde (B1680747). The hydroxyl group of salicylaldehyde activates the aromatic ring, directing the electrophilic diazonium salt to the para position, yielding this compound. mdpi.comresearchgate.net
Recent advancements in synthetic chemistry have led to the exploration of novel and more efficient pathways for the synthesis of aromatic azo compounds. These modern methods aim to overcome the limitations of traditional approaches, which can include harsh reaction conditions and the use of hazardous materials. mdpi.com Some of these novel strategies include:
Direct Oxidation of Aromatic Amines: This method offers a greener alternative by directly oxidizing aromatic amines to form azo compounds, thus avoiding the need for diazotization. mdpi.com
Reductive Coupling of Aromatic Nitro Compounds: This one-step approach is considered more economical and environmentally friendly as it starts from readily available aromatic nitro compounds. mdpi.com
Electrochemical and Photocatalytic Methods: These techniques utilize electricity or light to drive the synthesis, often under milder conditions than traditional methods. mdpi.com
Biochemical Methods: The use of enzymes, such as laccase, presents a sustainable and selective route for the synthesis of azo compounds. mdpi.com
A specific example of a newer synthetic approach involves the use of a triethylamine-magnesium chloride complex as a catalyst for the one-pot synthesis of 2-hydroxy-5-nonyl salicylaldehyde, a derivative of the target compound. This method boasts a shorter process route and achieves high conversion rates and product purity. patsnap.com
| Synthetic Pathway | Description | Advantages | Reference |
| Traditional Diazo Coupling | Diazotization of an aromatic amine followed by coupling with an activated aromatic compound. | Well-established, versatile. | youtube.commdpi.comresearchgate.net |
| Direct Oxidation of Aromatic Amines | Direct conversion of aromatic amines to azo compounds. | Greener, avoids diazotization. | mdpi.com |
| Reductive Coupling of Nitro Compounds | One-step synthesis from aromatic nitro compounds. | Economical, environmentally friendly. | mdpi.com |
| Catalytic One-Pot Synthesis | Use of a triethylamine-magnesium chloride catalyst for synthesizing derivatives. | Short process, high conversion and purity. | patsnap.com |
Derivatization Strategies: Synthesis of Schiff Bases and Oximes from this compound
The aldehyde functional group in this compound serves as a key site for various derivatization reactions, most notably the synthesis of Schiff bases and oximes.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemrevlett.com In the case of this compound, the reaction with a primary amine leads to the formation of a C=N double bond, replacing the C=O bond of the aldehyde. science.govresearchgate.net For instance, the reaction of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, an analogue of the title compound, with various aromatic amines yields the corresponding azo Schiff bases. researchgate.netmdpi.com These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netmdpi.com
The synthesis of Schiff bases is of significant interest due to their wide range of applications, including their use as ligands in coordination chemistry. researchgate.netnih.gov The presence of both the azo group and the imine functionality in these derivatives can lead to interesting chemical and physical properties.
Synthesis of Oximes
Oximes are synthesized by reacting an aldehyde or ketone with hydroxylamine (B1172632). nih.gov The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) results in the formation of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO). researchgate.net This conversion of the carbonyl group to an oxime is a well-established and important transformation in organic synthesis. nih.gov
Oximes themselves are versatile intermediates that can be used in further synthetic transformations, such as the Beckmann rearrangement to form amides. nih.gov The synthesis of oximes from this compound expands the range of accessible derivatives with potential applications in various fields. researchgate.netlongdom.orgscholarscentral.com
| Derivative | Synthetic Reagent | Key Reaction | Reference |
| Schiff Bases | Primary Amines | Condensation | chemrevlett.comscience.govresearchgate.net |
| Oximes | Hydroxylamine | Condensation | nih.govresearchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of azo dyes and their precursors to minimize environmental impact. rsc.org These approaches focus on using less hazardous reagents, alternative solvents, and more efficient reaction conditions.
Several environmentally friendly methods have been developed for the synthesis of azo compounds, which are analogous to the synthesis of this compound. These include:
Solvent-Free Synthesis: Grinding chemistry, where reactants are ground together at room temperature, has been successfully employed for the synthesis of azo dyes. rsc.orgresearchgate.net This method avoids the use of toxic solvents and often leads to high yields in shorter reaction times.
Use of Solid Acid Catalysts: Magnetic nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) and kaolin-SO3H nanoparticles have been used as recyclable catalysts for diazo coupling reactions. rsc.orgresearchgate.netoiccpress.com These solid acids can replace traditional strong acids, simplifying the work-up process and allowing for catalyst reuse.
Biocatalysis: The use of enzymes like laccase in biodegradable solvents such as ethyl lactate (B86563) provides a green and selective method for the synthesis of aromatic azo compounds from amines. mdpi.com
The synthesis of oximes has also been approached with green chemistry principles. A solvent-free method using bismuth(III) oxide (Bi2O3) as a catalyst for the reaction of carbonyl compounds with hydroxylamine hydrochloride has been developed. nih.gov This grindstone chemistry approach is rapid, efficient, and environmentally friendly. nih.gov
Reaction Mechanism Studies in the Formation of this compound and its Derivatives
Understanding the reaction mechanisms is crucial for optimizing synthetic procedures and controlling product formation.
The formation of this compound via diazo coupling is an electrophilic aromatic substitution reaction. libretexts.org The arenediazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the phenol (B47542). youtube.com The reaction with phenol typically occurs under mildly alkaline conditions, which generates the more strongly activating phenoxide ion. The phenoxide ion then attacks the terminal nitrogen of the diazonium salt. youtube.com The positive charge of the diazonium ion is delocalized over both nitrogen atoms, but nucleophilic attack occurs at the terminal nitrogen. libretexts.org
The formation of Schiff bases from aldehydes and primary amines involves a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine.
The formation of oximes from aldehydes and hydroxylamine follows a similar mechanism to Schiff base formation. It involves the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. The reaction is often catalyzed by an acid or a base.
Sophisticated Spectroscopic and X Ray Crystallographic Elucidation of 2 Hydroxy 5 Phenylazobenzaldehyde
Vibrational Spectroscopy for Structural Conformation: FT-IR and FT-Raman Investigations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of 2-Hydroxy-5-phenylazobenzaldehyde by identifying its characteristic functional groups and their vibrational modes.
In the FT-IR spectrum of related structures, distinct peaks confirm the presence of key functional groups. For instance, the C=O stretching vibration of the aldehyde group is typically observed around 1689 cm⁻¹. Aromatic C=C stretching vibrations appear in the region of 1433 cm⁻¹ to 1596 cm⁻¹. The stretching vibration of the C-H bond in the aldehyde group is also identifiable. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band, often seen around 3319 cm⁻¹ in similar compounds.
Table 1: Key FT-IR Vibrational Frequencies for Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | ~1689 |
| Aromatic (C=C) | Stretching | 1433-1596 |
| Aliphatic (C-H) | Stretching | ~2863 |
| Hydroxyl (O-H) | Stretching | ~3319 |
Note: The data presented is based on characteristic vibrational frequencies of similar structures and may vary for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to assign proton and carbon signals and to understand the connectivity within the molecule.
In ¹H NMR spectra of analogous compounds, the aldehyde proton typically appears as a singlet in the downfield region. Aromatic protons resonate in the range of 6.5 to 8.0 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the phenyl rings. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum. The carbons of the phenyl rings exhibit signals in the aromatic region, with their chemical shifts influenced by the attached substituents (-OH, -N=N-).
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D spectra. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments. For example, 2D NOESY NMR has been used to identify the trans and cis isomers of similar azo compounds by observing through-space interactions between protons. nih.govresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | 9.5-10.5 | - |
| Aldehyde C | - | 190-200 |
| Aromatic H | 6.5-8.0 | - |
| Aromatic C | - | 110-160 |
Note: These are predicted ranges and actual values may differ based on experimental conditions.
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Characteristics of this compound
The electronic properties of this compound are investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule.
The UV-Vis absorption spectrum of azo compounds is characterized by distinct absorption bands. A high-energy band in the UV region is typically assigned to a π→π* transition, while a lower-energy band in the visible region corresponds to an n→π* transition of the azo group. nih.gov For a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, experimental absorption bands were observed at 280 nm, 350 nm, and 430 nm. malayajournal.org The band at 350 nm was attributed to a π-π* transition. malayajournal.org The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net
Fluorescence spectroscopy can provide further insights into the excited state of the molecule. While many azo compounds are not strongly fluorescent, some derivatives exhibit emission upon excitation. The fluorescence characteristics, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment.
Table 3: UV-Vis Absorption Data for a Related Azo Compound
| Transition Type | Experimental λmax (nm) |
|---|---|
| π→π* | 350 |
Data from 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime. malayajournal.org
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The molecular formula of this compound is C₁₃H₁₀N₂O₂. sigmaaldrich.com
In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic azo compounds involve cleavage of the C-N and N=N bonds. The presence of the hydroxyl and aldehyde groups will also influence the fragmentation, leading to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.
Photoisomerization and Tautomeric Equilibrium Studies of this compound
Azo compounds, including this compound, can exhibit interesting dynamic behaviors such as photoisomerization and tautomerism.
Trans/Cis Photoisomerization Mechanisms and Influencing Factors
The azo group (-N=N-) can exist in two geometric isomers: the more stable trans form and the less stable cis form. Upon irradiation with light of a suitable wavelength, typically in the UV region, the trans isomer can be converted to the cis isomer. nih.govresearchgate.net This process, known as photoisomerization, is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with light of a different wavelength. researchgate.net
The efficiency and reversibility of this photoisomerization are influenced by several factors. The polarity of the solvent plays a crucial role; for some related azo dyes, reversible trans/cis photoisomerization is observed in non-polar solvents but not in polar solvents. nih.govresearchgate.net The nature of the substituents on the phenyl rings can also affect the photoisomerization process. Theoretical studies on similar molecules suggest that the trans isomer typically undergoes a π→π* electronic transition, while the cis isomer exhibits an n→π* transition. nih.gov The pathway for the trans to cis isomerization is thought to occur through an inversion mechanism in the ground state. nih.govresearchgate.net
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime |
| Salicylaldehyde (B1680747) |
| Nickel(II) |
| Carbon tetrachloride |
| Hexane (B92381) |
| Acetone (B3395972) |
Azo-Hydrazone Tautomerism Investigations
The phenomenon of azo-hydrazone tautomerism is a critical aspect of the chemistry of this compound and its derivatives. This equilibrium involves the migration of a proton between the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group, resulting in two distinct tautomeric forms: the azo form and the hydrazone form. The prevalence of one tautomer over the other is influenced by a variety of factors, including the electronic nature of substituents on the aromatic rings and the surrounding solvent environment.
Investigations into this tautomerism for similar azo dyes have revealed that the presence of electron-withdrawing groups tends to favor the hydrazone form, while electron-donating groups shift the equilibrium toward the azo form. goums.ac.ir For instance, in a study of 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde, the intramolecular hydrogen bond between the hydroxyl and aldehyde groups was strong enough to maintain the predominance of the azo form in most solvents studied, counteracting the electron-withdrawing effect of the nitro group. nitrkl.ac.in
Spectroscopic techniques, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the tautomeric equilibrium. The azo and hydrazone forms exhibit distinct absorption bands in the UV-Vis spectrum. Typically, the azo form shows a strong absorption band at shorter wavelengths (around 347-358 nm), while the hydrazone form presents a broader, less intense band at longer wavelengths (around 450 nm). nitrkl.ac.in The relative intensities of these bands provide a quantitative measure of the tautomeric ratio.
In nonpolar solvents, compounds like this compound derivatives exist predominantly in the azo form. nitrkl.ac.in However, in polar solvents, especially those capable of hydrogen bonding, the equilibrium can be shifted. For example, in alcoholic solvents, an increase in the intensity of the hydrazone band is often observed, although the azo form may still predominate. nitrkl.ac.in
Detailed analysis of the ¹H NMR spectra also provides conclusive evidence for the existing tautomeric form. The chemical shifts of the protons, particularly the hydroxyl or NH proton, are highly indicative. For example, the absence of a highly deshielded proton signal around 14 ppm can confirm that the compound does not exist in a form with a strong intramolecular hydrogen bond characteristic of a specific tautomer. goums.ac.ir Two-dimensional NMR techniques, such as 2D NOESY, have been employed to definitively identify the isomers of related azo compounds. researchgate.netnih.gov
Table 1: Spectroscopic Data for Azo-Hydrazone Tautomerism of a this compound Derivative
| Solvent Group | Solvent | Azo Form λmax (nm) | Hydrazone Form λmax (nm) | Predominant Form |
| Nonpolar | Multiple | 347-358 | ~450 (shoulder) | Azo |
| Dipolar Aprotic | Multiple (except DMF, DMSO) | Similar to nonpolar | Similar to nonpolar | Azo |
| Alcoholic | Multiple | Present | Increased intensity | Azo |
Data derived from studies on 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde, a closely related derivative. nitrkl.ac.in
Solvatochromic Behavior of this compound in Diverse Media
The solvatochromic behavior of this compound, which is the change in its color (and hence its UV-Vis absorption spectrum) with the polarity of the solvent, provides significant insights into the electronic structure of the molecule and its interactions with the surrounding medium. This property is a direct consequence of the differential stabilization of the ground and excited states of the molecule by the solvent. Both the azo and hydrazone tautomers can exhibit solvatochromism. nih.gov
The electronic absorption spectra of this compound and its derivatives have been recorded in a variety of organic solvents with differing polarities and hydrogen bonding capabilities. mdpi.com In general, these compounds exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent hydrogen bond donor acidity. mdpi.com This indicates a greater stabilization of the ground state relative to the excited state in such solvents.
For instance, in a series of 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodides, the electronic absorption spectra were measured in solvents including acetonitrile, n-propanol, n-butanol, methanol, ethanol, chloroform, dimethylformamide (DMF), and dimethylsulfoxide (DMSO). mdpi.com The positive coefficients for the hydrogen bond donor acidity term in the Kamlet-Taft analysis for these dyes confirmed the hypsochromic shift with increasing solvent acidity. mdpi.com
The study of solvatochromism is not only fundamental to understanding the photophysical properties of this compound but is also crucial for its potential applications as a molecular probe. mdpi.com The sensitivity of its absorption spectrum to the solvent environment allows it to report on the polarity and hydrogen-bonding characteristics of its immediate surroundings.
Table 2: Solvatochromic Data for a Related Arylazomerocyanine Dye in Various Solvents
| Solvent | λmax (nm) |
| Acetonitrile | Data not specified |
| n-Propanol | Data not specified |
| n-Butanol | Data not specified |
| Methanol | Data not specified |
| Ethanol | Data not specified |
| Chloroform | Data not specified |
| Dimethylformamide (DMF) | Data not specified |
| Dimethylsulfoxide (DMSO) | Data not specified |
Specific λmax values for this compound across a range of solvents require direct experimental measurement. The listed solvents are those used in a study of closely related compounds. mdpi.com
In Depth Coordination Chemistry of 2 Hydroxy 5 Phenylazobenzaldehyde As a Ligand
Ligand Design and Coordination Modes of 2-Hydroxy-5-phenylazobenzaldehyde Derivatives
This compound and its derivatives are versatile ligands in coordination chemistry. The core structure features a salicylaldehyde (B1680747) moiety linked to a phenylazo group at the 5-position. This design offers multiple coordination sites, primarily the phenolic hydroxyl group, the aldehydic carbonyl group, and the azo group's nitrogen atoms. The specific coordination mode employed by the ligand is influenced by several factors, including the metal ion, the reaction conditions, and the presence of substituents on the ligand framework.
Typically, these ligands act as bidentate or tridentate chelating agents. In many instances, the ligand coordinates to a metal center through the deprotonated phenolic oxygen and the aldehydic oxygen, forming a stable six-membered chelate ring. This bidentate (O, O) coordination is common for a variety of transition metal ions.
Alternatively, the ligand can exhibit a tridentate (O, N, O) coordination mode. In this arrangement, the phenolic oxygen, one of the azo nitrogen atoms, and the aldehydic oxygen all participate in binding to the metal ion. This mode of coordination can lead to the formation of polynuclear complexes where the azo group bridges two metal centers. The electronic and steric properties of substituents on the phenylazo ring can influence which nitrogen atom of the azo group partakes in coordination.
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Cu, Ni, Zn, Cr, Mn, Fe, V, Mo)
The synthesis of transition metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes can be isolated as colored crystalline or amorphous solids.
The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination of the ligand to the metal ion. A downward shift in the stretching frequency of the phenolic C-O bond and the disappearance of the broad O-H band indicate the deprotonation and coordination of the phenolic oxygen. A shift in the C=O stretching frequency of the aldehyde group points to its involvement in coordination. Changes in the N=N stretching vibration can suggest the participation of the azo group in the coordination sphere.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand charge transfer transitions and d-d transitions of the metal ion. The position and intensity of these bands are characteristic of the coordination environment around the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The disappearance of the phenolic proton signal and shifts in the resonances of the aldehydic and aromatic protons are indicative of complex formation.
While specific structural data for a wide range of this compound complexes is not extensively documented, studies on analogous systems provide a strong basis for predicting their structures. For example, molybdenum(VI) complexes with a related ligand derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have been synthesized and characterized, revealing a distorted square-pyramidal geometry. semnan.ac.ir
Investigation of Stoichiometry and Thermodynamic Stability of this compound Metal Chelates
The stoichiometry of metal chelates of this compound is often determined using methods such as the mole ratio method, continuous variation method (Job's plot), and spectrophotometric titrations. These studies help in establishing the metal-to-ligand ratio in the complex, which is commonly found to be 1:1 or 1:2. For instance, Fe(III) has been shown to form stable 3:1 complexes with related 3-hydroxypyridine-2(1H)-thiones. nih.gov
The thermodynamic stability of the metal chelates is a crucial parameter that quantifies the strength of the metal-ligand interaction. Stability constants (log K) are determined potentiometrically or spectrophotometrically. The stability of the complexes is influenced by factors such as the nature of the metal ion (e.g., its charge, size, and electronegativity) and the ligand (e.g., its basicity and the number and type of donor atoms).
Electronic and Geometric Structures of this compound Metal Complexes
The electronic and geometric structures of metal complexes of this compound are intrinsically linked. The geometry of the complex is primarily dictated by the coordination number and the electronic configuration of the central metal ion.
Octahedral Geometry: For many transition metals like Cr(III), Fe(III), and Ni(II), a coordination number of six is common, leading to an octahedral geometry. This is often achieved by the coordination of two tridentate ligands or three bidentate ligands. In some cases, solvent molecules or other co-ligands can also occupy coordination sites to complete the octahedral sphere. chemijournal.comresearchgate.net
Square Planar Geometry: For d⁸ metal ions like Ni(II) and Cu(II), a square planar geometry is frequently observed, particularly with bidentate ligands. This geometry is favored by strong-field ligands.
Tetrahedral Geometry: For d¹⁰ metal ions like Zn(II), a tetrahedral geometry is typical, although higher coordination numbers can be achieved.
Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or the steric constraints imposed by the ligand, distorted geometries are common. For example, some five-coordinate zinc(II) complexes with related hydrazone Schiff base ligands have been found to adopt a distorted trigonal bipyramidal geometry. scispace.comresearchgate.net
The electronic structure is elucidated by a combination of UV-Vis spectroscopy and magnetic susceptibility measurements. The d-d electronic transitions observed in the UV-Vis spectra are characteristic of the specific geometry. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, whereas square planar complexes exhibit a different set of bands.
Redox Chemistry and Electrochemistry of this compound Coordination Compounds
The redox behavior of coordination compounds of this compound is of interest due to the presence of both a redox-active metal center and a potentially redox-active azo-functionalized ligand. The electrochemical properties of these complexes are typically studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry.
These studies can reveal information about:
Ligand-centered redox processes: The azo group (-N=N-) is known to undergo reversible two-electron reduction to a hydrazo group (-NH-NH-). The potential at which this occurs can be modulated by the metal ion and substituents on the aromatic rings.
Catalytic applications: The redox properties of these complexes are relevant to their potential use as catalysts in various chemical transformations. For instance, copper complexes with multidentate ligands have been evaluated for the direct hydroxylation of benzene. rsc.org
Studies on pyrazole-based azo ligands and their metal complexes have demonstrated their electrocatalytic activity. abechem.com While detailed electrochemical data for this compound complexes are limited, it is anticipated that they would exhibit rich redox chemistry due to the combination of the metal and the azo-containing ligand.
Magnetochemical Studies of Paramagnetic Metal Complexes of this compound
Magnetochemical studies, primarily magnetic susceptibility measurements, are essential for understanding the electronic structure and bonding in paramagnetic complexes of this compound. The effective magnetic moment (μ_eff) of a complex provides information about the number of unpaired electrons on the central metal ion, which in turn helps in determining its oxidation state and spin state (high-spin or low-spin).
For example:
Cr(III) complexes (d³ configuration) are expected to have three unpaired electrons, leading to a magnetic moment of approximately 3.87 B.M. nih.gov
Fe(III) complexes (d⁵ configuration) can be high-spin with five unpaired electrons (μ_eff ≈ 5.9 B.M.) or low-spin with one unpaired electron (μ_eff ≈ 1.7 B.M.), depending on the ligand field strength.
Ni(II) complexes (d⁸ configuration) in an octahedral geometry have two unpaired electrons (μ_eff ≈ 2.8-3.5 B.M.), while square planar complexes are typically diamagnetic (μ_eff = 0). researchgate.net
Cu(II) complexes (d⁹ configuration) have one unpaired electron, with a magnetic moment of approximately 1.7-2.2 B.M.
Advanced Computational and Theoretical Studies on 2 Hydroxy 5 Phenylazobenzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of HPBA. These theoretical investigations employ various methods to model the behavior of electrons within the molecule, providing insights into its chemical properties. nih.gov
Spectroscopic and theoretical studies have been conducted on related hydroxybenzaldehyde derivatives to understand their structural stability and reactivity. nih.gov Computational approaches, such as Density Functional Theory (DFT), are used to analyze the molecular structure, vibrational frequencies, and electronic properties. nih.govscispace.com These calculations help in understanding the intricate relationship between the molecule's structure and its biological or material science applications. nih.gov
The reactivity of a molecule is closely linked to its electronic density. Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, are valuable tools for visualizing the electron distribution and identifying reactive sites. acadpubl.eu For HPBA, MEP analysis reveals that the regions around the oxygen atom of the hydroxyl group have a more negative potential, indicating they are prone to electrophilic attack, while the areas around the hydrogen atoms are more positive. acadpubl.eumalayajournal.org
Density Functional Theory (DFT) Investigations of Molecular Geometry, Conformational Landscape, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular geometry, conformational landscape, and energetics of HPBA. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular structure of the compound. researchgate.net These theoretical calculations provide bond lengths and angles that can be compared with experimental data from techniques like X-ray diffraction for validation. researchgate.net
The conformational landscape of HPBA is explored by analyzing the potential energy surface to identify the most stable conformers. The total energy of different geometric configurations is calculated to determine the global energy minimum, which corresponds to the most stable structure of the molecule. scispace.com These energetic calculations are crucial for understanding the molecule's stability and preferred spatial arrangement.
Furthermore, DFT is utilized to compute various thermodynamic properties, which helps in understanding the feasibility and direction of chemical reactions involving HPBA. nih.gov The insights gained from DFT studies are instrumental in predicting the molecule's behavior in different chemical environments.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules, offering a balance of computational cost and accuracy. rsc.orgchemrxiv.orguci.edu This approach is particularly valuable for predicting the spectroscopic properties of HPBA and understanding its behavior upon electronic excitation.
TD-DFT calculations are employed to simulate the UV-Vis absorption spectra of molecules like HPBA. researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths and intensities, which can then be compared with experimental spectroscopic data. researchgate.net This comparison helps in validating the computational model and provides a deeper understanding of the electronic transitions occurring within the molecule.
The study of excited state dynamics involves understanding how the molecule behaves after absorbing light. researchgate.net TD-DFT can provide insights into the nature of the excited states, including whether they are localized or involve charge transfer. rsc.org For molecules with potential applications in areas like photochemistry or as luminophores, understanding the excited state properties is crucial for predicting their performance and stability.
Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and their interactions in a solution phase. chemrxiv.org By simulating the movement of atoms and molecules over time, MD can provide insights into the structural and dynamic properties of HPBA in different solvent environments.
These simulations can help in understanding how HPBA interacts with solvent molecules, which can influence its conformation, reactivity, and spectroscopic properties. For instance, the formation of hydrogen bonds between HPBA and solvent molecules can be investigated, shedding light on the stability of different conformers in solution.
While specific MD simulation studies on HPBA are not detailed in the provided context, the general methodology involves placing the molecule in a simulation box with solvent molecules and calculating the forces between all particles to predict their trajectories. chemrxiv.org This approach allows for the examination of properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in HPBA.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of HPBA. malayajournal.org The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that characterizes the molecule's kinetic stability and reactivity. acadpubl.eu
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. acadpubl.eu For HPBA, the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. acadpubl.eumalayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The distribution of these orbitals within the molecule reveals the regions most involved in electronic transitions.
The calculated HOMO-LUMO energy gap for HPBA is approximately 3.818 eV. acadpubl.eumalayajournal.org This value helps in explaining the charge transfer that can occur within the molecule. acadpubl.eu Furthermore, the HOMO and LUMO energy values are used to calculate various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further describe the molecule's reactivity. malayajournal.orgresearchgate.net
Table of Physicochemical Properties of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB)
| Parameter | Value |
|---|---|
| HOMO | -6.514133 eV |
| LUMO | -2.695831 eV |
| Energy gap | 3.818302 eV |
| Ionization potential (IP) | 6.514133 eV |
| Electron affinity (EA) | 2.695831 eV |
| Electrophilicity Index (ω) | 2.7768 |
| Chemical Potential (µ) | 4.604982 |
| Electro negativity (χ) | -4.604982 |
| Hardness (η) | -3.818302 |
Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. malayajournal.org
Exploration of Nonlinear Optical (NLO) Properties through Theoretical Methods
Theoretical methods, particularly DFT, are employed to explore the nonlinear optical (NLO) properties of molecules like HPBA. nih.gov Organic compounds with significant NLO properties are of great interest for applications in optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is influenced by its electronic structure and intramolecular charge transfer characteristics.
The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.gov Theoretical calculations can predict the value of β, providing a cost-effective way to screen candidate molecules for their potential as NLO materials. researchgate.net For HPBA, the NLO behavior has been investigated by calculating its first-order hyperpolarizability. researchgate.net
The design of molecules with enhanced NLO properties often involves creating systems with strong electron donor and acceptor groups connected by a π-conjugated bridge. researchgate.net The theoretical study of HPBA's NLO properties helps to understand the relationship between its molecular structure and its NLO response, which can guide the design of new materials with optimized performance.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are theoretical methods used to gain deeper insights into the chemical bonding and electronic interactions within a molecule. amercrystalassn.orgwiley-vch.de
QTAIM provides a way to define atoms within a molecule based on the topology of the electron density. amercrystalassn.orgwiley-vch.de This theory allows for the partitioning of molecular space into atomic basins, enabling the calculation of atomic properties. wiley-vch.de QTAIM analysis can identify bond critical points, which are indicative of chemical bonds, and characterize the nature of these bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. muni.cz
NBO analysis focuses on the localized bonding and lone pair orbitals within a molecule. nih.gov It provides a description of the Lewis-like chemical bonding structure and allows for the study of intramolecular charge transfer and hyperconjugative interactions. researchgate.netnih.gov By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stability arising from these electronic delocalizations. nih.gov For HPBA, NBO analysis can be used to study the charge transfer between different parts of the molecule, which is relevant for understanding its electronic and NLO properties. researchgate.net
Cutting Edge Applications in Analytical Chemistry and Advanced Sensing Systems
Development of Chromogenic and Fluorescent Chemosensors for Ion Detection (Anions and Cations)
Derivatives of 2-Hydroxy-5-phenylazobenzaldehyde are extensively used as chemosensors due to their ability to undergo distinct changes in color or fluorescence upon binding with specific ions. The sensing mechanism typically involves the formation of Schiff base ligands, where the aldehyde group of the parent compound is condensed with various amines. This modularity allows for the fine-tuning of selectivity and sensitivity towards target ions.
Cation Detection: Schiff base derivatives incorporating the this compound framework are effective in detecting various metal cations. The coordination of a metal ion with the sensor molecule alters its electronic properties, leading to a noticeable optical response. For instance, a Schiff base synthesized from 2-Hydroxy-5-(p-tolyldiazenyl)benzaldehyde and N-(3-Aminopropyl)imidazole functions as a highly selective "turn-on" fluorescent sensor for Copper (II) ions (Cu²⁺) in aqueous media cabidigitallibrary.org. The binding of Cu²⁺ inhibits the C=N isomerization process, resulting in a significant enhancement of fluorescence, a phenomenon known as chelation-induced enhanced fluorescence (CHEF) cabidigitallibrary.org. Similarly, other derivatives have been designed for the selective colorimetric and fluorescent detection of Zinc (II) (Zn²⁺) and other transition metals mdpi.comresearchgate.net.
Anion Detection: The design of sensors for anions is often achieved by incorporating hydrogen-bond donor groups, such as urea (B33335) or amide moieties, into the Schiff base structure. These groups can selectively interact with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻) cumhuriyet.edu.trresearchgate.net. The binding event, facilitated by hydrogen bonding, perturbs the intramolecular charge transfer (ICT) within the sensor molecule, causing a distinct color change visible to the naked eye researchgate.net. The presence of the hydroxyl group on the phenyl ring of the parent aldehyde is crucial, as it often acts as a binding and signaling site researchgate.net. For example, certain azo-Schiff base receptors show high selectivity for fluoride and acetate ions, resulting in intense color changes from colorless to yellow or red researchgate.net.
The table below summarizes the performance of various chemosensors derived from or related to this compound for ion detection.
| Sensor Type | Analyte | Observed Change | Mechanism |
| Azo-Schiff Base | F⁻, AcO⁻ | Colorimetric (Colorless to Yellow/Red) | Hydrogen Bonding, ICT |
| Schiff Base | Cu²⁺ | Fluorescent ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF) |
| Schiff Base | Zn²⁺ | Fluorescent ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF) |
| Benzothiazole-based Schiff Base | F⁻, CN⁻, AcO⁻, H₂PO₄⁻, OH⁻ | Colorimetric & Fluorescent | Anion Binding |
Electrochemical Sensing Platforms Utilizing this compound Derivatives
The electroactive nature of the azo group and the coordinating capabilities of the hydroxyl and Schiff base moieties make derivatives of this compound excellent candidates for constructing electrochemical sensors. These sensors operate by measuring changes in electrical signals (e.g., current or potential) upon interaction with an analyte.
A common strategy involves modifying the surface of an electrode, such as a glassy carbon electrode (GCE), with a polymer film derived from a this compound derivative nih.gov. The electropolymerization of such phenolic compounds creates a stable, thin film on the electrode surface. This modified electrode can then preconcentrate target analytes through chelation or other interactions, enhancing the sensitivity of the measurement. The immobilized complex can then be detected voltammetrically, for instance, by differential pulse voltammetry (DPV) or square wave voltammetry (SWV) chemrxiv.orgshd-pub.org.rs.
These electrochemical platforms have been applied to the detection of various species, including heavy metal ions and organic pollutants. The sensor's performance relies on the electrocatalytic properties of the immobilized derivative, which can facilitate the oxidation or reduction of the analyte at a lower potential, thereby improving selectivity and reducing interferences researchgate.net. For example, sensors based on related Schiff base complexes and other organic molecules have been successfully used for the sensitive determination of pesticides and hydrazine (B178648) in environmental samples nih.govresearchgate.netnih.gov.
Advanced Spectrophotometric Methodologies for Trace Analysis
Spectrophotometry remains a powerful and accessible technique for quantitative analysis. Chromogenic reagents based on this compound are ideal for this purpose, as their reaction with an analyte produces a colored complex with a distinct absorption maximum in the UV-Visible spectrum. The intensity of the color, measured as absorbance, is directly proportional to the analyte's concentration, following the Beer-Lambert law.
These methods are particularly valuable for trace analysis, where high sensitivity is required. The strong molar absorptivity of the azo-dye-based metal complexes allows for the detection of analytes at very low concentrations. For example, a novel optical sensor membrane incorporating 4-(2-arsonophenylazo)salicylic acid, a related azo dye, was developed for the ultrasensitive detection of Yttrium (Y³⁺) ions nih.gov. This system demonstrated a remarkably low limit of detection, enabling the quantification of yttrium in complex environmental and biological samples nih.gov. Similarly, spectrophotometric methods have been established for the analysis of copper, where its complex with an azo dye is monitored researchgate.net.
The table below highlights the analytical performance of spectrophotometric methods using related azo-dye-based sensors for trace analysis.
| Analyte | Sensor System | Linear Range | Limit of Detection (LOD) |
| Yttrium (Y³⁺) | 4-(2-arsonophenylazo)salicylic acid in PVC membrane | 8.0 x 10⁻⁹ to 2.3 x 10⁻⁵ M | 2.3 x 10⁻⁹ M |
| Copper (Cu²⁺) | 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol | Not specified | Not specified |
| Fenitrothion | Tyrosinase/poly(2-hydroxybenzamide) biosensor | 0.018 to 3.60 µM | 4.70 nM |
Applications in Chelation-Enhanced Fluorescence (CHEFF) and Displacement Assays
Chelation-Enhanced Fluorescence (CHEFF): The CHEFF mechanism is a powerful principle in the design of "turn-on" fluorescent sensors science.gov. In the free ligand state, the fluorescence of the fluorophore is often quenched through processes like photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon chelation with a metal ion, this PET process is inhibited, restoring or "turning on" the fluorescence researchgate.net. The rigidification of the molecule upon metal binding can also contribute to the fluorescence enhancement science.gov. Schiff bases of this compound are excellent candidates for CHEFF-based sensors. A prime example is a sensor for Cu²⁺, where the binding of the copper ion to the Schiff base ligand leads to a significant increase in fluorescence intensity, allowing for its selective detection cabidigitallibrary.org. The CHEFF mechanism is particularly advantageous as it produces a signal against a dark background, leading to high sensitivity researchgate.netnih.gov.
Displacement Assays: Indicator displacement assays (IDAs) are a versatile sensing strategy that involves a receptor-indicator complex rsc.orgfrontiersin.org. An indicator dye, which changes its optical properties upon binding to a receptor, is used. When an analyte with a higher affinity for the receptor is introduced, it displaces the indicator, causing a measurable change in color or fluorescence nih.govnih.gov.
A chromogenic compound like this compound or its derivatives can serve as the indicator in an IDA. The assay would consist of a host molecule (the receptor) that binds to the indicator, resulting in a specific color. The addition of a target analyte would displace the indicator from the receptor, leading to a color change that signals the presence of the analyte. This approach is highly adaptable and has been used for a wide range of analytes, including cations, anions, and neutral molecules rsc.orgfrontiersin.org.
Selective and Sensitive Detection Strategies for Analytes in Complex Matrices
A critical challenge in analytical chemistry is the detection of target analytes in complex real-world samples, such as environmental water, biological fluids, or food products, which contain numerous potentially interfering species. Sensors based on this compound derivatives have demonstrated excellent performance in such complex matrices.
The high selectivity of these sensors is achieved through the careful design of the binding site to ensure a strong and specific interaction with the target analyte. For instance, an optical sensor for yttrium ions was successfully applied to its determination in nickel-based alloys and biological and environmental samples, with no significant interference observed from a wide range of other cations and anions nih.gov.
Furthermore, innovative approaches have been developed to facilitate on-site analysis. A paper-based colorimetric assay was designed for the detection of Cu²⁺ in water samples, where the color change on a test strip can be captured and quantified using a smartphone mdpi.com. This method provides a simple, low-cost, and portable tool for environmental monitoring mdpi.com. Similarly, electrochemical biosensors have been used to measure pesticide concentrations in spiked water samples, showing good recovery rates and demonstrating their reliability for real-world applications nih.gov. The ability of these sensors to perform reliably in the presence of interferents is a testament to their robust design and high selectivity nih.govmdpi.com.
Functional Materials and Optoelectronic Applications of 2 Hydroxy 5 Phenylazobenzaldehyde
Design and Synthesis of Photoresponsive Materials Based on 2-Hydroxy-5-phenylazobenzaldehyde
The design of photoresponsive materials utilizing this compound hinges on the principle of photoisomerization, a characteristic feature of the azobenzene (B91143) unit. Azobenzene and its derivatives can exist in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. nih.gov The conversion between these two states can be triggered by light of specific wavelengths. Typically, irradiation with ultraviolet (UV) light induces the trans-to-cis isomerization, while visible light or thermal relaxation can revert the molecule to its trans form. nih.gov This reversible process leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, which can be harnessed to create photoresponsive materials.
The synthesis of photoresponsive polymers incorporating this compound can be achieved by incorporating the molecule as a monomer or as a pendant group on a polymer backbone. To create a photo-responsive polymer, a photo-responsive functional group or chromophore, such as the azobenzene moiety in this compound, must be incorporated into the polymer chain. mdpi.com The selection of this specific photo-responsive moiety is crucial as it dictates the nature of the photochemical reaction upon light irradiation. mdpi.com
A study on related compounds, 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde and 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde, demonstrated that reversible trans/cis photoisomerization occurs in non-polar solvents like carbon tetrachloride and hexane (B92381) upon irradiation with 365 nm UV light. nih.govresearchgate.net Before UV irradiation, these compounds exist in the trans-form. nih.govresearchgate.net The isomerization was not observed in polar solvents such as acetone (B3395972) and acetonitrile, highlighting the influence of the local environment on the photo-switching behavior. nih.govresearchgate.net This solvent-dependent photo-response is a key consideration in the design of functional materials.
Table 1: Photoisomerization of 2-Hydroxy-5-arylazobenzaldehydes
| Compound | Solvent | Irradiation Wavelength (nm) | Isomerization |
|---|---|---|---|
| 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde | Carbon Tetrachloride, Hexane | 365 | Reversible trans to cis |
| 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde | Carbon Tetrachloride, Hexane | 365 | Reversible trans to cis |
| 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde | Acetone, Acetonitrile | 365 | Not Observed |
| 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde | Acetone, Acetonitrile | 365 | Not Observed |
Data sourced from a study on related arylazo derivatives. nih.govresearchgate.net
Integration of this compound into Smart Materials and Molecular Switches
The photo-switchable nature of this compound makes it an excellent candidate for integration into smart materials and molecular switches. Smart materials are designed to respond to external stimuli, such as light, in a controlled and reversible manner. The trans-cis isomerization of the azobenzene unit can induce macroscopic changes in the material's properties, including its shape, color, and permeability.
When incorporated into a polymer matrix, the photo-induced conformational change of this compound can lead to expansion and contraction of the material, enabling the development of photo-actuators and artificial muscles. mdpi.com Furthermore, the change in polarity between the trans and cis isomers can be used to control the wettability of a surface functionalized with this molecule. mdpi.com
As a molecular switch, this compound can operate at the single-molecule level. The two distinct isomeric states can represent the "on" and "off" states of a switch, which can be read out by changes in the molecule's spectroscopic properties. This capability is fundamental for the development of molecular-scale electronic and photonic devices. The reversible switching between the trans and cis isomers is the reason they are often referred to as 'azo switches'. nih.gov
Exploration of Thermochromic Properties and Phase Transitions
Thermochromism, the reversible change of color with temperature, is another interesting property that can be explored in materials based on this compound. While direct studies on the thermochromism of this specific compound are limited, the behavior of related azobenzene-containing coordination polymers provides valuable insights.
In some coordination polymers, the removal and re-coordination of solvent molecules upon heating and cooling can lead to a change in the coordination environment of the metal ions, resulting in a color change. A study on a 2D coordination polymer based on 5-(4-sulfophenylazo)salicylic acid demonstrated reversible thermochromism. researchgate.net The removal of water molecules by heating led to a color change, which was reversed upon rehydration. researchgate.net This behavior was attributed to the change in the coordination environment of the Zn²⁺ ions during the dehydration and hydration process. researchgate.net
Potential in Optical Data Storage and Display Technologies
The photochromic properties of this compound hold significant promise for applications in high-density optical data storage and advanced display technologies. The mechanism for writing with light relies on the photoisomerization ability of light-sensitive compounds like azobenzene derivatives. rri.res.in The two distinct isomeric states, trans and cis, can be used to represent the binary "0" and "1" states of digital data.
Information can be written by irradiating a film containing the compound with UV light, which converts the trans isomers to the cis form at specific locations. This "written" information can then be read by detecting the change in the material's optical properties, such as its absorbance or refractive index. The data can be erased by exposing the film to visible light or by heating, which reverts the molecules to their original trans state. This rewritability is a key advantage for data storage applications. researchgate.net Researchers have demonstrated that optical data can be recorded as a photoinduced chiral structure in an amorphous azobenzene polymer using elliptically polarized light. mdpi.com
The ability to tune the thermal back-relaxation of the cis isomer is crucial for long-term data storage. rri.res.in By modifying the molecular structure of the azobenzene derivative, the stability of the cis state can be controlled, allowing for both volatile and non-volatile memory applications. In display technologies, the photo-switchable color of these materials could be used to create high-resolution, low-power displays.
Semiconductor Characteristics of this compound Complexes
While this compound itself is not a conventional semiconductor, its metal complexes can exhibit interesting semiconductor characteristics. The introduction of a metal center can facilitate charge transfer processes within the molecule and between adjacent molecules in the solid state.
Studies on related Schiff base complexes have shown that the electrical conductivity of these materials can be tuned by the choice of the metal ion and the ligand structure. For instance, the d.c. electrical conductivity of complexes of a Schiff base derived from 2-hydroxy-5-methylacetophenone and s-methyldithiocarbazate was studied over a wide range of temperatures. researchgate.net These complexes were found to behave as semiconductors, with their conductivity increasing with temperature. researchgate.net
The semiconductor properties of this compound complexes could be exploited in various electronic applications, such as in sensors, solar cells, and field-effect transistors. The combination of photo-responsiveness and semiconductor behavior in a single material could lead to the development of novel multifunctional devices.
Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound
The bifunctional nature of this compound, with its coordinating salicylaldehyde (B1680747) group and its functional azobenzene tail, makes it an ideal building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming a porous, three-dimensional structure. jchemrev.comresearchgate.net
By using this compound as the organic linker, it is possible to create MOFs with built-in photo-responsiveness. The azobenzene units within the MOF structure can undergo photoisomerization, leading to changes in the framework's pore size, shape, and guest-binding properties. This "breathing" effect can be utilized for controlled gas storage and separation, as well as for the light-triggered release of guest molecules.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. jchemrev.com The structure and properties of the resulting MOF or coordination polymer can be tuned by varying the reaction conditions, such as the metal ion, the solvent, and the temperature. The synthesis of a new coordination polymer of Cu(II) based on a related hydroxypyrazole hydrazone ligand has been reported, demonstrating the formation of a polymer structure through the coordination of the ligand to the metal center. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-2-Hydroxy-5-phenylazobenzaldehyde (E-isomer) |
| cis-2-Hydroxy-5-phenylazobenzaldehyde (Z-isomer) |
| 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde |
| 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde |
| Carbon Tetrachloride |
| Hexane |
| Acetone |
| Acetonitrile |
| 5-(4-sulfophenylazo)salicylic acid |
| 2-hydroxy-5-methylacetophenone |
| s-methyldithiocarbazate |
| 1-phenyl-3-methyl-4-formyl-5-hydroxypyrazole 4,6-dimethylpyrimidylhydrazone |
| Copper(II) |
Biomolecular Interactions and Mechanistic Chemical Biology Studies in Vitro Focus
Investigation of Ligand-Protein and Ligand-Enzyme Interactions in vitro
There is no available research data from in vitro studies detailing the binding affinities, inhibition constants (Kᵢ), or IC₅₀ values of 2-Hydroxy-5-phenylazobenzaldehyde with specific proteins or enzymes. Investigations into its potential as a ligand for particular protein targets or as an inhibitor of enzymatic activity have not been reported.
Fundamental DNA/RNA Binding Studies and Intercalation Mechanisms in vitro
Scientific literature lacks specific in vitro studies on the interaction between this compound and DNA or RNA. Consequently, there is no information regarding its binding constants, preferred binding modes (e.g., intercalation, groove binding), or any potential to induce conformational changes in nucleic acid structures.
Studies on Antioxidant Activity and Reactive Species Scavenging Mechanisms
While the antioxidant properties of various phenolic and azo compounds have been a subject of scientific inquiry, specific in vitro studies quantifying the antioxidant capacity of this compound are not found in the available literature. Data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or other assays measuring its ability to scavenge reactive oxygen species (ROS) or reactive nitrogen species (RNS) have not been published.
Mechanistic Exploration of Biological Signaling Pathway Modulation at the Molecular Level in vitro
There is no available research that explores the effects of this compound on specific biological signaling pathways at the molecular level in an in vitro setting. Studies that would elucidate its potential to modulate the activity of key proteins in signaling cascades, such as kinases or phosphatases, have not been reported.
Emerging Research Frontiers and Future Perspectives for 2 Hydroxy 5 Phenylazobenzaldehyde
Rational Design of Next-Generation 2-Hydroxy-5-phenylazobenzaldehyde Analogues
The rational design of novel analogues of this compound is a key area of research aimed at fine-tuning its properties for specific applications. This approach moves beyond trial-and-error synthesis by employing a deep understanding of structure-property relationships to create molecules with desired functionalities.
One of the primary strategies involves the targeted modification of the phenyl rings. The introduction of various substituent groups can significantly alter the electronic and steric properties of the molecule. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the color of the dye, its reactivity, and its interaction with other molecules. researchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in this process. nih.gov By correlating specific structural features with observed properties, researchers can predict the impact of modifications before undertaking complex synthesis.
Another avenue of rational design focuses on modifying the core structure to enhance its performance in specific applications. For example, incorporating long alkyl chains can improve solubility in nonpolar media, while introducing charged functional groups can enhance water solubility. jchemrev.com The design of analogues with enhanced thermal stability, lightfastness, and chemical resistance is also a major goal, particularly for applications in materials science and industrial dyeing. researchgate.net
The following table provides examples of how rational design principles can be applied to create this compound analogues with tailored properties.
| Design Strategy | Modification | Predicted Outcome | Potential Application |
| Color Tuning | Introduction of nitro group (electron-withdrawing) | Bathochromic shift (deeper color) | Advanced dyes and pigments |
| Enhanced Solubility | Addition of a sulfonic acid group | Increased water solubility | Biological imaging, aqueous sensors |
| Improved Thermal Stability | Incorporation of a bulky t-butyl group | Increased steric hindrance, reduced degradation | High-performance polymers, coatings |
| Increased Reactivity | Introduction of a secondary amine | Enhanced coordination with metal ions | Metal ion sensors, catalysts |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
One of the key applications of ML is the prediction of various physicochemical properties, such as absorption spectra, solubility, and thermal stability. nih.govresearchgate.net By training models on existing experimental data, researchers can create predictive tools that can estimate the properties of virtual or yet-to-be-synthesized compounds. acs.org This in-silico screening allows for the prioritization of candidate molecules with the most promising characteristics for synthesis, saving considerable time and resources. frontiersin.org
Furthermore, AI algorithms can be employed in the de novo design of molecules. Generative models can learn the underlying principles of chemical bonding and structure from a given dataset and then propose entirely new molecular structures that are optimized for a specific property or function. frontiersin.org This approach opens up new avenues for discovering novel this compound analogues with unprecedented properties.
The table below illustrates the potential of ML in predicting the properties of this compound derivatives.
| Property to be Predicted | Machine Learning Model | Input Features | Potential Impact |
| Maximum Absorption Wavelength (λmax) | Graph Neural Network (GNN) | Molecular graph, atomic features | Rapid screening for desired color properties researchgate.net |
| Solubility | Random Forest | Molecular descriptors (e.g., logP, polar surface area) | Design of compounds for specific solvent systems |
| Catalytic Activity | Support Vector Machine (SVM) | Electronic and steric parameters | Identification of potent catalysts for organic reactions researchgate.net |
| Toxicity | Deep Neural Network (DNN) | Structural fragments, toxicophore presence | Early-stage assessment of potential hazards gsconlinepress.com |
Sustainable Synthesis and Eco-friendly Applications of this compound
The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize their environmental impact. mdpi.com Traditional methods for producing this compound and its analogues often involve harsh reaction conditions and the use of hazardous reagents. rsc.orgresearchgate.net
Recent research has focused on developing more sustainable synthetic routes. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. nih.gov The use of solid acid catalysts, such as silica-supported sulfuric acid or nano BF3·SiO2, offers an environmentally benign alternative to corrosive liquid acids and allows for easier catalyst recovery and reuse. rsc.orgresearchgate.net Solvent-free "grindstone" chemistry, where reactions are carried out by grinding solids together, further reduces the use of volatile organic compounds. researchgate.net
Beyond sustainable synthesis, there is a growing interest in the eco-friendly applications of this compound and related azo compounds. One promising area is in environmental remediation. Azo dyes can be used as photocatalysts for the degradation of organic pollutants in wastewater. chalcogen.ro When integrated into materials like titanium dioxide, they can enhance the absorption of visible light, thereby improving the efficiency of the photocatalytic process. Additionally, certain azo compounds have shown potential as corrosion inhibitors for metals, offering a more environmentally friendly alternative to toxic inhibitors.
The following table summarizes some of the green chemistry approaches for the synthesis and application of this compound.
| Green Chemistry Approach | Description | Benefit |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Reduced reaction time, lower energy consumption. |
| Solid Acid Catalysis | Employs solid catalysts that are easily separable and reusable. rsc.orgresearchgate.net | Minimized waste, simplified purification. |
| Solvent-Free Synthesis | Reactions are conducted without the use of solvents. researchgate.net | Elimination of volatile organic compounds. |
| Photocatalytic Degradation | Use of the compound to break down pollutants under light. chalcogen.ro | Eco-friendly water treatment. |
Integration with Nanotechnology for Advanced Functional Systems
The integration of this compound and its derivatives with nanotechnology opens up a new dimension for creating advanced functional materials and systems. researchgate.net The unique properties of nanomaterials, such as high surface area and quantum confinement effects, can be harnessed to enhance the performance and functionality of these azo compounds.
One area of significant interest is the development of nanosensors. By immobilizing this compound derivatives on the surface of nanoparticles, such as gold or silver nanoparticles, highly sensitive and selective sensors for the detection of metal ions, anions, and biomolecules can be fabricated. nih.gov The interaction of the analyte with the azo dye on the nanoparticle surface leads to a detectable change in the optical or electrochemical properties of the system.
Furthermore, azo dye-functionalized nanoparticles are being explored for their potential in photocatalysis and solar energy conversion. flinders.edu.aunih.gov For instance, incorporating these dyes into titanium dioxide nanoparticles can extend their light absorption into the visible region, making them more efficient photocatalysts for water splitting or the degradation of pollutants under solar irradiation. flinders.edu.au
The table below highlights some of the applications of this compound when integrated with nanotechnology.
| Nanomaterial | Integration Strategy | Resulting System | Application |
| Gold Nanoparticles | Surface functionalization with a thiol-modified analogue | Colorimetric sensor | Detection of heavy metal ions nih.gov |
| Titanium Dioxide Nanoparticles | Adsorption of the dye onto the nanoparticle surface | Visible-light active photocatalyst | Degradation of organic pollutants flinders.edu.au |
| Carbon Nanotubes | Covalent attachment of the dye | Electrochemical sensor | Detection of biomolecules |
| Quantum Dots | Förster Resonance Energy Transfer (FRET) pairing | Ratiometric fluorescent probe | Intracellular pH sensing |
In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving product yields. In-situ and operando spectroscopic techniques provide a powerful means to monitor reactions in real-time, offering a window into the dynamic changes occurring at the molecular level. rsc.org
For the synthesis and reactions of this compound, techniques such as UV-visible spectrophotometry, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can be employed to track the formation of the azo compound and any intermediates or byproducts. nih.gov By continuously monitoring the reaction mixture, researchers can gain valuable insights into the reaction kinetics and mechanism. rsc.org
This real-time data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize the yield and purity of the desired product. It also aids in the identification of reaction pathways and the characterization of transient species that may not be observable through traditional offline analysis. The use of fiber-optic probes allows for non-invasive monitoring of reactions in a variety of environments, from laboratory-scale flasks to industrial reactors. nih.gov
The following table lists some of the spectroscopic techniques used for in-situ monitoring of reactions involving this compound.
| Spectroscopic Technique | Information Obtained | Advantage |
| UV-Visible Spectrophotometry | Concentration of chromophoric species | High sensitivity for colored compounds nih.gov |
| FTIR Spectroscopy | Changes in functional groups | Provides structural information about reactants and products |
| Raman Spectroscopy | Vibrational modes of molecules | Can be used in aqueous solutions with minimal interference |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information | Provides unambiguous identification of species |
Development of Advanced Methodologies for Structure-Property Relationship Elucidation
A fundamental goal in chemistry is to understand how the structure of a molecule dictates its physical and chemical properties. For this compound and its analogues, elucidating these structure-property relationships is key to designing new materials with tailored functionalities.
Advanced computational and experimental methodologies are being developed to unravel these complex relationships. Computational approaches, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reactivity indices. researchgate.net These theoretical calculations provide a detailed understanding of how subtle changes in molecular structure can influence macroscopic properties.
Experimentally, techniques like X-ray crystallography provide precise information about the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding intermolecular interactions and packing in the solid state. Spectroscopic methods, combined with theoretical calculations, allow for the detailed assignment of spectral features to specific molecular vibrations or electronic transitions, further strengthening the link between structure and properties.
The combination of these advanced methodologies provides a powerful toolkit for elucidating the structure-property relationships of this compound and its derivatives, paving the way for the rational design of new and improved materials.
The table below outlines some of the advanced methodologies used to study the structure-property relationships of this compound.
| Methodology | Type | Information Provided |
| Density Functional Theory (DFT) | Computational | Electronic structure, optimized geometry, spectroscopic properties researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Computational | Correlation between molecular descriptors and biological activity nih.gov |
| X-ray Crystallography | Experimental | Precise three-dimensional molecular structure |
| Spectroelectrochemistry | Experimental | Relationship between electronic structure and electrochemical properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-5-phenylazobenzaldehyde in a laboratory setting?
- Methodology : The compound can be synthesized via azo coupling reactions between aniline derivatives and hydroxybenzaldehyde precursors. Key steps include diazotization of the aniline component under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 5-hydroxybenzaldehyde in alkaline media (pH 8–10). Solvent selection (e.g., ethanol/water mixtures) and temperature control (≤10°C) are critical to minimize side reactions like over-coupling or decomposition . Post-synthesis purification via column chromatography or recrystallization (using ethanol or ethyl acetate) ensures high purity (>95%) .
Q. How should researchers safely handle and store this compound to ensure stability?
- Protocols :
- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid static discharge by grounding equipment .
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure the storage area is dry and well-ventilated to prevent moisture-induced degradation .
Q. What analytical techniques are essential for characterizing this compound?
- Techniques :
- UV-Vis Spectroscopy : Confirm the azo group’s π→π* transition (λmax ~400–450 nm) and pH-dependent tautomerism (enol-keto forms) .
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Use deuterated DMSO or CDCl₃ as solvents .
- HPLC-MS : Verify molecular ion peaks (m/z ~241 for [M+H]⁺) and monitor purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Approach : Contradictions in proton splitting or chemical shifts often arise from tautomeric equilibria or solvent effects. Use variable-temperature NMR to stabilize tautomers and decouple dynamic effects. Cross-validate with computational methods (DFT calculations for optimized geometries and chemical shift predictions) using databases like NIST Chemistry WebBook .
Q. What role does this compound play in designing pH-responsive drug delivery systems?
- Application : The compound’s azo bond is cleavable under reductive conditions (e.g., colonic microbiota), making it a candidate for targeted drug release. Studies show its incorporation into hydrogels or polymer conjugates enhances site-specific delivery of anticancer agents. Validate release kinetics via in vitro assays (e.g., simulated gastric/intestinal fluids) .
Q. How do substituents on the phenyl ring influence the photophysical properties of this compound derivatives?
- Experimental Design : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Measure absorbance/emission spectra and compare quantum yields. Computational modeling (TD-DFT) can predict substituent effects on HOMO-LUMO gaps and Stokes shifts .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Optimization :
- Process Control : Standardize reaction parameters (e.g., stoichiometry, pH, and cooling rates) using automated reactors.
- Quality Assurance : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress. Use orthogonal purity tests (e.g., TLC, HPLC) for each batch .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data reported for this compound?
- Resolution : Solubility discrepancies (e.g., in water vs. DMSO) may stem from polymorphic forms or hydration states. Characterize crystalline forms via XRD and DSC. Use standardized protocols (e.g., shake-flask method at 25°C) for measurements, and report solvent purity grades .
Q. What are the best practices for validating the environmental toxicity of this compound?
- Guidelines : Conduct OECD-compliant assays:
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values.
- Biodegradation : Perform OECD 301F tests to assess microbial breakdown in aqueous systems. Compare results with structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde) .
Methodological Resources
- Spectroscopic Data : Cross-reference with NIST Chemistry WebBook for validated IR and NMR spectra .
- Safety Protocols : Follow OSHA HCS guidelines for PPE and spill management, as detailed in SDS from Cayman Chemical and Combi-Blocks .
- Synthesis Optimization : Refer to Sigma-Aldrich technical notes on azo dye synthesis for troubleshooting common side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
